
3-(4-甲基苯基)吡啶-2-甲腈
描述
The compound "3-(4-Methylphenyl)pyridine-2-carbonitrile" is a pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. Pyridine derivatives are known for their potential as chemotherapeutic agents, as well as their optical and electronic properties which make them interesting for material science applications.
Synthesis Analysis
The synthesis of pyridine derivatives can vary, but often involves multi-component reactions that can include starting materials such as malononitrile, aldehydes, and various amines or solvents. For example, a novel pyridine derivative was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-pot reaction at room temperature . Another synthesis involved a reaction of benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate in a one-step reaction . These methods highlight the versatility and adaptability of pyridine synthesis protocols.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often confirmed using spectroscopic methods such as FT-IR, FT-Raman, NMR, and X-ray diffraction. For instance, the structure of a pyridine derivative was determined by X-ray diffraction, revealing that the pyridine and pyrimidine rings are almost coplanar . Another study reported the crystal structure of a pyridine derivative, showing significant dihedral angles between the planes of the pyridine ring and the attached rings . These structural analyses are crucial for understanding the properties and potential interactions of these compounds.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, which can lead to the formation of different functional groups and the potential for diverse biological activities. For example, the reaction of a cyano-containing compound with hydrazine hydrate led to the formation of a hydrazinocarbonyl derivative . The reactivity of the cyano group in pyridine derivatives is a key feature that allows for further chemical modifications and the synthesis of a wide range of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the substituents attached to the pyridine ring. Spectroscopic investigations can reveal information about the vibrational wave numbers, charge delocalization, and stability of the molecule . The optical properties, such as UV–vis absorption and fluorescence, are also affected by the substituents, as seen in the recorded spectra of compounds in different solvents . Additionally, the nonlinear optical behavior and molecular docking studies can provide insights into the potential applications of these compounds as chemotherapeutic agents or in material science .
科学研究应用
合成和结构测定
- 合成技术:已合成与 3-(4-甲基苯基)吡啶-2-甲腈相关的化合物,并研究了它们的结构性质。例如,类似化合物(如 6,7-二氢-2-甲氧基-4-(4-甲基苯基)-5H-苯并[6.7]环庚[1,2-b]吡啶-3-甲腈)的合成涉及特定的方法,有助于了解它们的分子结构和构型 (Moustafa & Girgis, 2007)。
反应性和衍生物合成
- 化学反应性:已经探索了相关吡啶腈的反应性,从而产生了各种衍生物。例如,已经报道了从 4-甲基-2-苯基-1,2-二氢-6-氧代-5-吡啶-甲腈合成新的吡啶衍生物系列,展示了该化合物反应并形成不同结构的能力 (Al-Issa, 2012)。
在分子对接和药物发现中的应用
- 分子对接研究:类似于 3-(4-甲基苯基)吡啶-2-甲腈的化合物已用于分子对接研究,特别是在针对 COVID-19 等疾病的药物发现中。例如,合成了氮杂芴衍生物并与 SARS CoV-2 RdRp 对接,以分析其作为抑制剂的潜力 (Venkateshan et al., 2020)。
缓蚀
- 用作缓蚀剂:已经研究了某些吡啶腈的缓蚀性能。例如,芳基吡唑并吡啶衍生物已证明在保护铜等金属免受腐蚀方面有效,表明这些化合物在工业应用中的潜在用途 (Sudheer & Quraishi, 2015)。
电子和光学性质
- 电子和光学应用:吡啶腈的衍生物(如吡唑并[4,3-b]吡啶衍生物)已对其热学、结构和光学特性进行了研究。这些研究突出了它们在电子和光学应用中的潜力,例如在器件制造和光伏特性中 (El-Menyawy et al., 2019)。
晶体结构分析
- X 射线晶体学:已经进行了相关吡啶腈的晶体结构分析,提供了对其分子构型和相互作用的见解。此类分析对于理解这些化合物的物理和化学性质至关重要 (Ganapathy et al., 2015)。
作用机制
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body, which could suggest potential targets for this compound .
Mode of Action
The exact mode of action of 3-(4-Methylphenyl)pyridine-2-carbonitrile is not clearly established. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Based on the structural similarity to other pyridine derivatives, it may be involved in pathways related to cell signaling, enzyme regulation, and possibly neurotransmission .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine.
Result of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(4-Methylphenyl)pyridine-2-carbonitrile. For example, extreme pH or temperature conditions could potentially affect the stability of the compound .
属性
IUPAC Name |
3-(4-methylphenyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-4-6-11(7-5-10)12-3-2-8-15-13(12)9-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQZPSFKHYKYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)pyridine-2-carbonitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


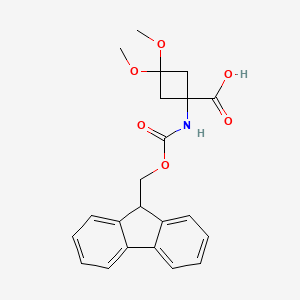
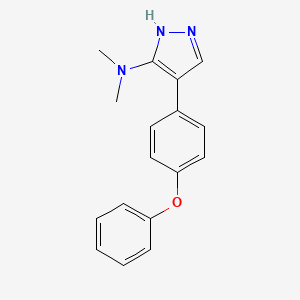
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B3001675.png)
![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/no-structure.png)

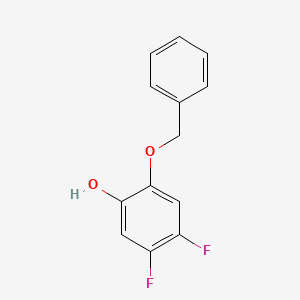
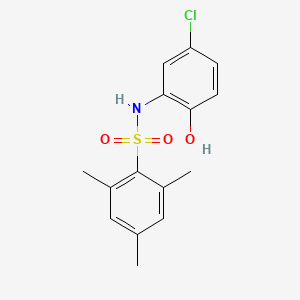
![2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3001683.png)


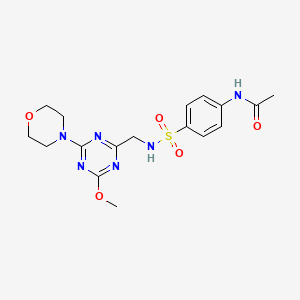
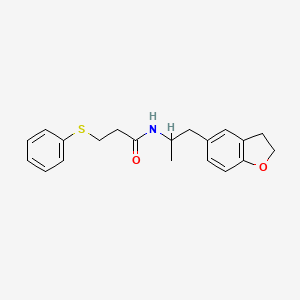
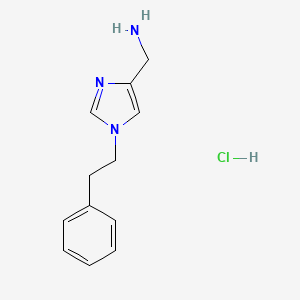
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B3001692.png)